(3-chloro-5-iodothiophen-2-yl)trimethylsilane
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Overview
Description
(3-chloro-5-iodothiophen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C7H10ClISSi. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of chlorine, iodine, and trimethylsilyl groups attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-5-iodothiophen-2-yl)trimethylsilane typically involves the halogenation of thiophene derivatives followed by silylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-5-iodothiophen-2-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or iodine atoms.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a nucleophilic substitution, the product could be a thiophene derivative with different substituents.
Scientific Research Applications
(3-chloro-5-iodothiophen-2-yl)trimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials, such as conductive polymers and organic semiconductors.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of (3-chloro-5-iodothiophen-2-yl)trimethylsilane in chemical reactions involves the activation of the thiophene ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates various substitution and coupling reactions, allowing the compound to act as a key intermediate in the formation of more complex structures.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorothiophen-2-yl)trimethylsilane
- (5-iodothiophen-2-yl)trimethylsilane
- (3-bromo-5-iodothiophen-2-yl)trimethylsilane
Uniqueness
(3-chloro-5-iodothiophen-2-yl)trimethylsilane is unique due to the presence of both chlorine and iodine atoms on the thiophene ring, which provides distinct reactivity patterns compared to similar compounds. This dual halogenation allows for selective functionalization and diverse synthetic applications.
Properties
CAS No. |
2041248-55-7 |
---|---|
Molecular Formula |
C7H10ClISSi |
Molecular Weight |
316.7 |
Purity |
95 |
Origin of Product |
United States |
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